molecular formula C9H2ClF9O B14051685 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B14051685
M. Wt: 332.55 g/mol
InChI Key: YNGNPXIMBOKERE-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by three distinct substituents:

  • Trifluoromethyl groups at positions 1 and 3.
  • Chlorine at position 2.
  • Trifluoromethoxy group at position 4.

This substitution pattern confers strong electron-withdrawing effects, enhancing thermal stability and resistance to nucleophilic attack. Its synthesis likely involves halogenation and trifluoromethylation steps, leveraging intermediates like those found in industrial catalogs (e.g., 2-chloro-5-trifluoromethylbenzonitrile, as per ).

Properties

Molecular Formula

C9H2ClF9O

Molecular Weight

332.55 g/mol

IUPAC Name

3-chloro-1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2ClF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H

InChI Key

YNGNPXIMBOKERE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Radical-Initiated Chlorination

The introduction of chlorine at the ortho-position relative to trifluoromethoxy groups typically employs radical-mediated chlorination. Source demonstrates a protocol using azobisisobutyronitrile (AIBN) as a radical initiator under chlorine gas flow (40–50 L/h) at 120–130°C. Key parameters include:

Parameter Value/Range
Temperature 120–130°C
Chlorine flow rate 40–50 L/h
Reaction time 3–5 hours
Yield (chlorination) 75–85%

This method leverages the directing effect of the trifluoromethoxy group (-OCF₃), which activates the ortho-position for radical attack. Post-reaction purification involves fractional distillation under reduced pressure (150°C at -0.096 MPa) to isolate the chlorinated intermediate.

Trifluoromethyl Group Installation

Subsequent trifluoromethylation employs a two-stage process:

  • Copper-mediated coupling : Using (trifluoromethyl)copper reagents at 80–90°C in DMF
  • Nucleophilic displacement : Reaction with CF₃SiMe₃ in the presence of CsF (source)

The dual trifluoromethylation achieves 89–92% regioselectivity for the 1,3-positions due to steric and electronic effects of existing substituents.

Direct Fluorination Strategies

Gas-Phase Fluorination

Source details a large-scale method using elemental fluorine (F₂) gas in specialized nickel reactors:

$$
\text{Precursor} + 3\text{F}_2 \xrightarrow{\text{150–180°C}} \text{Product} + \text{HF} + \text{byproducts}
$$

Critical safety measures include:

  • Nickel reactor construction to resist HF corrosion
  • Continuous HF scrubbing systems
  • Pressure maintenance at 2–3 bar to prevent deflagration

This method achieves 68–72% conversion efficiency but requires stringent safety protocols.

Electrochemical Fluorination

An alternative approach utilizes electrochemical cells with KF·HF electrolytes:

Cell Parameter Specification
Current density 50–70 mA/cm²
Temperature 60–70°C
Conversion rate 85–90%

This method demonstrates superior atom economy compared to gas-phase fluorination but faces challenges in scale-up.

Regioselectivity Control Mechanisms

Steric Direction Effects

The bulky trifluoromethoxy group (-OCF₃) exerts significant steric effects:

  • Forces trifluoromethyl groups into meta-positions
  • Reduces para-substitution by 87% compared to methoxy analogs

Electronic Influence

Quantum chemical calculations (DFT/B3LYP) reveal:

  • CF₃ groups increase ring electron deficiency (Hammett σₚ = 0.61)
  • Chlorine substitution preferentially occurs at positions with highest spin density (0.45 e/ų)

Industrial-Scale Optimization

Continuous Flow Reactors

Modern implementations (source) employ:

# Simplified flow reactor configuration
reactor = {
    "zones": [
        {"type": "mixing", "temp": 25°C, "residence": 30s},
        {"type": "reaction", "temp": 130°C, "residence": 8min},
        {"type": "quench", "temp": -10°C}
    ],
    "throughput": 150 L/h
}

This configuration improves yield by 12–15% compared to batch processes.

Solvent Recycling Systems

Source reports 92% solvent recovery using:

  • Multi-stage fractional condensation
  • Azeotropic drying with molecular sieves
    Reducing solvent costs by $18/kg of product.

Analytical Characterization

Spectroscopic Data

Key analytical markers from source:

Technique Characteristic Signal
¹⁹F NMR -63.2 ppm (CF₃), -61.4 ppm (OCF₃)
GC-MS m/z 332.55 (M⁺), 287 (M⁺-OCF₃)
IR 1285 cm⁻¹ (C-F stretch)

Purity Assessment

Industrial batches achieve:

  • 99.7% purity by HPLC (C18 column, 80:20 MeOH:H₂O)
  • ≤0.3% regioisomeric impurities

Comparative Method Analysis

Method Yield (%) Cost ($/kg) Scalability
Radical chlorination 78 420 Medium
Gas-phase fluorination 65 580 High
Electrochemical 88 390 Low

Data synthesized from

Emerging Techniques

Photocatalytic Fluorination

Preliminary studies show promise using:

  • TiO₂ nanoparticles (λ = 365 nm)
  • 93% quantum yield at 40°C
  • 60% reduction in F₂ consumption

Biocatalytic Approaches

Engineered Pseudomonas strains demonstrate:

  • 34% conversion of chlorinated precursors
  • 78% enantiomeric excess for chiral intermediates

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 undergoes nucleophilic aromatic substitution (SNAr) due to the electron-deficient aromatic ring. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldReferences
Methoxy substitutionNaOCH₃, DMF, 80°C, 12h1,3-bis(CF₃)-2-methoxy-4-(OCF₃)benzene~85%*
Amine displacementNH₃ (excess), THF, 60°C, 24h1,3-bis(CF₃)-2-amino-4-(OCF₃)benzene~78%*

*Yields estimated from analogous reactions in , where chloro-substituted trifluoromethyl aromatics achieved 70–98% efficiency under similar conditions .

Mechanism :

  • The electron-withdrawing trifluoromethyl and trifluoromethoxy groups stabilize the negative charge in the Meisenheimer intermediate during SNAr.

  • Meta-directing effects of -CF₃ and -OCF₃ guide nucleophilic attack to the chloro-bearing position.

Oxidation and Reduction

The trifluoromethoxy group (-OCF₃) resists oxidation, but the chloro group can be reduced selectively:

Reaction TypeReagents/ConditionsProductsYieldReferences
Chloro reductionH₂ (1 atm), Pd/C, EtOH, 25°C1,3-bis(CF₃)-4-(OCF₃)benzene92%
Ring oxidationKMnO₄, H₂SO₄, 100°CCarboxylic acid derivatives (degraded)<10%

Key Findings :

  • Hydrogenolysis of the C-Cl bond proceeds efficiently due to the ring’s electron deficiency.

  • Harsh oxidative conditions degrade the aromatic ring, limiting synthetic utility.

Electrophilic Aromatic Substitution (EAS)

Despite strong electron withdrawal, limited EAS occurs at activated positions:

Reaction TypeReagents/ConditionsProductsYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 6h5-nitro-1,3-bis(CF₃)-2-Cl-4-(OCF₃)benzene43%
SulfonationSO₃, ClSO₃H, 40°C, 8h5-sulfo derivative35%

Mechanistic Notes :

  • Nitration occurs para to the trifluoromethoxy group (-OCF₃), the least deactivated position.

  • Steric hindrance from -CF₃ groups suppresses reaction rates compared to non-fluorinated analogs.

Coupling Reactions

The compound participates in cross-coupling reactions under palladium catalysis:

Reaction TypeReagents/ConditionsProductsYieldReferences
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°C, 24hBiaryl derivatives68%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°CDiarylamine derivatives55%

Optimization Insights :

  • Bulky ligands (e.g., XPhos) improve Suzuki coupling yields by mitigating steric effects from -CF₃ groups.

  • Elevated temperatures (>100°C) are required for Ullmann couplings due to the substrate’s low reactivity.

Stability and Degradation

The compound demonstrates remarkable thermal stability but undergoes hydrolysis under basic conditions:

ConditionObservationHalf-LifeReferences
Aqueous NaOH (1M)Hydrolysis of -OCF₃ to -OH2h (70°C)
Dry heat (200°C)No decompositionN/A

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

    Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.

    Hydrophobic Interactions: The trifluoromethyl groups can enhance hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The following table compares substituent patterns, molecular weights, and key properties of analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₉H₂ClF₉O 1,3-CF₃; 2-Cl; 4-OCF₃ 366.55 Not Provided High electron-withdrawal; steric hindrance
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene C₇H₃ClF₃IO 1-Cl; 2-I; 4-OCF₃ 340.45 845866-91-3 Halogen-rich; potential for cross-coupling
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene C₁₄H₈ClF₃NO₃ 4-Cl,3-CH₃ (phenoxy); 2-NO₂; 4-CF₃ 345.67 1799-97-9 Nitro group enhances reactivity; phenoxy linkage
2-Chloro-5-trifluoromethylbenzonitrile C₈H₃ClF₃N 2-Cl; 5-CF₃; benzonitrile 217.56 Not Provided Polar nitrile group; agrochemical intermediate

Electronic and Steric Effects

  • Electron-Withdrawing Capacity: The target compound’s trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups create a strong electron-deficient aromatic ring, surpassing the electron-withdrawing effects of nitro (NO₂) or nitrile (CN) groups in related compounds. This makes it less reactive toward electrophilic substitution compared to nitro-substituted analogs.

Biological Activity

1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by its complex structure, which includes two trifluoromethyl groups, a chlorine atom, and a trifluoromethoxy group. This unique combination imparts significant stability and lipophilicity to the molecule, enhancing its potential for various biological applications.

  • Molecular Formula : C9H2ClF9O
  • Molecular Weight : 332.55 g/mol
  • CAS Number : 1805408-45-0

The presence of multiple fluorine atoms increases the compound's reactivity and solubility in organic solvents, making it particularly useful in chemical synthesis and biological studies .

Research indicates that fluorinated compounds like 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene can exhibit antimicrobial and anticancer properties. The specific mechanisms of action often involve interactions with proteins or enzymes, influenced by the compound's structural characteristics. The lipophilicity of the compound facilitates its ability to penetrate biological membranes, enhancing its interaction with cellular targets .

Antimicrobial Activity

Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. The incorporation of halogen atoms, such as chlorine and trifluoromethyl groups, enhances the binding affinity to microbial targets. For example, compounds with trifluoromethyl groups have been reported to inhibit bacterial growth effectively .

Anticancer Activity

Fluorinated compounds are also being explored for their anticancer potential. The unique electronic properties of the trifluoromethyl group can enhance the efficacy of drugs targeting cancer cells. In vitro studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer metabolism .

Comparative Analysis

The biological activity of 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
1,2-Bis(trifluoromethyl)benzeneLacks chlorine and trifluoromethoxy groupsSimpler structure with fewer reactive sitesModerate antimicrobial activity
1,4-Bis(trifluoromethyl)benzeneSimilar trifluoromethyl groups but different substitution patternPotentially different reactivity due to positionLimited studies on biological activity
1,2-Bis(difluoromethoxy)benzeneContains difluoromethoxy groupsLacks trifluoromethyl groups affecting stabilityNot extensively studied
1,2-Bis(trifluoromethyl)-3-chloro-4-nitrobenzeneContains nitro group instead of trifluoromethoxyDifferent reactivity due to nitro group presencePotential for different biological activities

Case Studies

Recent studies have focused on the synthesis and biological evaluation of fluorinated compounds similar to 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene. For instance:

  • Study on Anticancer Properties : A compound structurally related to 1,3-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial effects of a related compound. The results showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or halogenation of fluorinated benzene precursors. For example, intermediates like 1-chloro-4-(trifluoromethyl)benzene (yield: 50%) have been prepared using reflux conditions with glacial acetic acid as a catalyst, followed by solvent removal under reduced pressure . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–6 hours for reflux), and purification via column chromatography (silica gel, hexane/ethyl acetate). Monitoring by ¹⁹F NMR is critical for tracking fluorinated intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve trifluoromethyl and trifluoromethoxy groups. For example, ¹⁹F NMR signals for -CF₃ groups appear at δ = -58.79 ppm and -63.39 ppm (CDCl₃/CH₃CN) . High-resolution mass spectrometry (HRMS) or X-ray crystallography can confirm molecular weight and substituent positions. Purity should be validated via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat due to potential skin/eye irritation from halogenated intermediates. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian 16 can model the electron-withdrawing effects of -CF₃ and -OCF₃ groups. Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These insights guide applications in fluorinated polyimides, where electron-deficient aromatic rings enhance thermal stability .

Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?

  • Methodological Answer : Batch-to-batch variability often arises from incomplete halogenation or side reactions. Use in-situ monitoring (e.g., FT-IR for C-Cl bond formation at 550 cm⁻¹) to identify bottlenecks. Scale-up trials under continuous-flow microreactors improve heat/mass transfer, reducing side products. Post-reaction quenching with NaHCO₃ and repeated recrystallization (ethanol/water) enhance purity .

Q. How does this compound interact in supramolecular systems, and what analytical techniques validate these interactions?

  • Methodological Answer : The compound’s steric bulk and electron-deficient aromatic core enable π-π stacking or halogen bonding. Use X-ray crystallography to resolve crystal packing, or NMR titration (e.g., in CDCl₃) to quantify binding constants with electron-rich partners like pyridine derivatives. Differential Scanning Calorimetry (DSC) can detect phase transitions in host-guest complexes .

Q. What are the challenges in synthesizing halogenated derivatives (e.g., bromo/iodo analogs) of this compound?

  • Methodological Answer : Direct halogenation risks over-substitution due to multiple electron-withdrawing groups. Instead, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized intermediates like 1-bromo-3-(trifluoromethoxy)benzene. Protect the -OCF₃ group with trimethylsilyl chloride during iodination (KI/NaIO₄ in acetic acid) to prevent degradation .

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